6-methyl-N-(pyridin-2-yl)picolinamide
Description
Properties
IUPAC Name |
6-methyl-N-pyridin-2-ylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-9-5-4-6-10(14-9)12(16)15-11-7-2-3-8-13-11/h2-8H,1H3,(H,13,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYBLNWVKXRGHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride Mediated Coupling
The most widely used method involves converting 6-methylpicolinic acid to its acid chloride, which is then reacted with 2-aminopyridine:
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Activation Step :
-
Amide Bond Formation :
Table 1: Acid Chloride Method Parameters
| Parameter | Details |
|---|---|
| Reagents | SOCl₂, pyridine, 2-aminopyridine |
| Temperature | −15°C (amide step) |
| Solvent | Pyridine |
| Purification | Flash chromatography (SiO₂, EtOAc/hexane) |
| Yield | 60–75% |
Coupling Reagent-Assisted Synthesis
Alternative methods employ coupling agents to bypass acid chloride formation:
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HATU/EDCI-Mediated Coupling :
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6-Methylpicolinic acid is activated with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane (DCM).
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2-Aminopyridine is added with a base (e.g., triethylamine) to facilitate nucleophilic attack.
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Advantages : Avoids corrosive SOCl₂; suitable for moisture-sensitive substrates.
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Table 2: Coupling Reagent Comparison
| Reagent | Base | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HATU | DIPEA | DCM | 65 | 98 |
| EDCI | Triethylamine | DCM | 58 | 95 |
Industrial-Scale Production Methods
Continuous Flow Reactors
Industrial synthesis leverages continuous flow systems to enhance reproducibility:
Microwave-Assisted Synthesis
Microwave irradiation accelerates the reaction:
-
Outcome : 85% conversion rate, minimizing side products like N-acetylated derivatives.
Optimization of Reaction Parameters
Solvent Selection
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Polar Aprotic Solvents : DMF and THF improve solubility but may require higher temperatures.
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Non-Polar Solvents : Toluene reduces side reactions but slows reaction kinetics.
Table 3: Solvent Impact on Yield
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| DMF | 80 | 70 |
| THF | 60 | 65 |
| Toluene | 100 | 55 |
Temperature Control
-
Low Temperatures (−15°C): Suppress hydrolysis of acid chlorides.
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Elevated Temperatures (80°C): Accelerate coupling reagent-mediated reactions but risk decomposition.
Purification and Characterization Techniques
Chromatographic Purification
Spectroscopic Validation
Comparative Analysis of Preparation Methods
Table 4: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Acid Chloride | 75 | 98 | Moderate |
| HATU-Mediated | 65 | 98 | High |
| Continuous Flow | 85 | 99 | Industrial |
Challenges and Troubleshooting
Low Yields
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-(pyridin-2-yl)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The major products are usually alcohols or amines.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
6-methyl-N-(pyridin-2-yl)picolinamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: The compound can be used in the design of bioactive molecules, including enzyme inhibitors and receptor agonists or antagonists.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-methyl-N-(pyridin-2-yl)picolinamide depends on its specific application. In coordination chemistry, the compound acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the pyridin-2-yl and picolinamide groups. This coordination can influence the electronic properties of the metal center, affecting its reactivity and catalytic activity.
In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Picolinamide Core
N-Alkyl/N-Aryl Picolinamides
N-Butyl-N-methyl-6-(6-(pyridin-2-yl)pyridazin-3-yl)picolinamide () :
- Structure : Incorporates a pyridazine ring and N-butyl-N-methyl substituents.
- Synthesis : 47% yield via flash chromatography (petroleum ether/ethyl acetate). Forms a 57:43 isomer mixture, indicating steric challenges with bulky alkyl groups .
- Physical Properties : Melting point (M.p.) = 113°C; higher solubility in polar solvents than the target compound due to pyridazine’s electron-deficient nature.
N-Methyl-N-octyl-6-(6-(pyridin-2-yl)pyridazin-3-yl)picolinamide () :
Pyridin-2-yl Derivatives with Alternative Functional Groups
- 5-(Imidazolidin-2-ylideneamino)-N-(pyridin-2-yl)picolinamide (): Structure: Replaces the methyl group with an imidazolidin-2-ylideneamino moiety. Synthesis: Requires trifluoroacetic acid (TFA) for deprotection, yielding 35% after precipitation . Application: Potential in biophysical studies due to hydrogen-bonding capacity.
Functional Group Modifications
Aldehyde vs. Amide Derivatives
Medicinal Chemistry
- BET Bromodomain Inhibitors (): Example: CDD-813 (5-(2,4-dimethylphenyl)-N-(2-(1-(2-(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetyl)piperidin-4-yl)ethyl)picolinamide). Activity: Potent inhibitor due to aromatic stacking and amide-mediated hydrogen bonding. Comparison: The target compound lacks the quinoline moiety, reducing BET affinity but offering simpler synthetic accessibility .
Physicochemical Properties
Q & A
Basic: What synthetic methodologies are recommended for preparing 6-methyl-N-(pyridin-2-yl)picolinamide?
Answer:
The synthesis of pyridinamide derivatives typically involves coupling reactions between picolinic acid derivatives and substituted pyridines. A common approach includes:
Activation of the carboxylic acid : Treat 6-methylpicolinic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride.
Amide bond formation : React the acid chloride with 2-aminopyridine under inert conditions (e.g., N₂ atmosphere) in the presence of a base (e.g., triethylamine) to facilitate nucleophilic substitution .
Purification : Use column chromatography or recrystallization to isolate the product. Validate purity via HPLC or NMR .
Key Considerations : Optimize reaction temperature (typically 60–80°C) and solvent choice (e.g., dichloromethane or tetrahydrofuran) to minimize side reactions.
Basic: How should researchers characterize the structural integrity of this compound?
Answer:
A multi-technique approach is essential:
- NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra to confirm the presence of methyl (δ ~2.5 ppm) and pyridine protons (δ 7.0–8.5 ppm). Compare with structurally similar compounds like N-(6-methylpyridin-2-yl)formamide .
- Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography (if crystals are obtainable): Resolve bond angles and spatial arrangement, as demonstrated for dichloropyridine analogs .
Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Answer:
Density Functional Theory (DFT) : Calculate the electrophilicity of the carbonyl group and electron density distribution on the pyridine ring to identify reactive sites .
Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinities. For example, pyridinamide derivatives with thiazole moieties show enhanced interactions with kinase domains .
Reaction Pathway Simulation : Use software like Gaussian or ORCA to model transition states and activation energies for substitution reactions .
Validation : Cross-reference computational results with experimental kinetic data (e.g., reaction rates measured via UV-Vis spectroscopy).
Advanced: How should researchers address contradictory spectral data during structural validation?
Answer:
Contradictions in NMR or MS data may arise from impurities, tautomerism, or dynamic effects. Mitigation strategies include:
Multi-Solvent NMR Analysis : Test in deuterated DMSO and CDCl₃ to detect solvent-dependent tautomeric shifts .
2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals and assign quaternary carbons.
Independent Synthesis : Reproduce the compound via alternative routes (e.g., using 6-methylpicolinimidamide intermediates ) to confirm consistency.
Example : If a methyl group signal splits unexpectedly, consider steric hindrance from the pyridine ring or rotational isomerism .
Advanced: What experimental designs are effective for evaluating the biological activity of this compound?
Answer:
In Vitro Enzyme Assays : Screen against kinases or proteases using fluorescence-based assays. For instance, pyridinamide analogs with tetrahydrothiazolo moieties exhibit inhibitory activity against inflammatory enzymes .
Cytotoxicity Profiling : Use cell lines (e.g., HeLa or HEK293) to assess IC₅₀ values via MTT assays.
Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., methyl vs. halogen groups) and correlate changes with activity trends.
Data Interpretation : Apply statistical tools (e.g., ANOVA) to differentiate significant effects from noise. Use factorial design to optimize assay conditions (e.g., pH, temperature) .
Advanced: How can researchers resolve low yields during the coupling step of picolinamide synthesis?
Answer:
Low yields often stem from incomplete activation of the carboxylic acid or competing side reactions. Solutions include:
Pre-Activation : Use coupling agents like HATU or EDCI to stabilize the intermediate .
Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency (e.g., 30 minutes at 100°C vs. 12 hours conventionally) .
In Situ Monitoring : Employ HPLC or TLC to track reaction progress and terminate before side products dominate.
Case Study : For N-(6-allyl-2-chloropyridin-3-yl)pivalamide, yields improved from 45% to 72% by switching from DMF to THF as the solvent .
Basic: What are the key stability considerations for storing this compound?
Answer:
- Light Sensitivity : Store in amber vials to prevent photodegradation of the pyridine ring.
- Moisture Control : Use desiccants in storage containers, as amide bonds may hydrolyze in humid conditions.
- Temperature : Long-term stability requires storage at –20°C, as shown for similar pyridinamide derivatives .
Advanced: What strategies optimize regioselectivity in functionalizing the pyridine ring of this compound?
Answer:
Regioselectivity is influenced by electronic and steric factors:
Directing Groups : Introduce temporary substituents (e.g., nitro groups) to steer electrophilic substitution to the desired position .
Metal Catalysis : Use palladium catalysts for C–H activation at the 4-position of the pyridine ring, as demonstrated in dichloropyridine analogs .
Computational Guidance : Pre-screen reaction sites using DFT-based Fukui indices to predict reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
